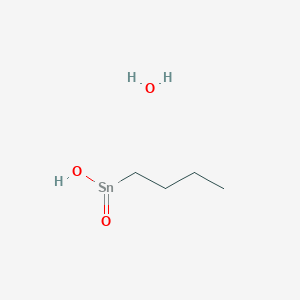

Butyltin hydroxide oxide hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl-hydroxy-oxotin;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNBFLVBJDYEFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583603 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336879-56-2 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Butyltin Hydroxide Oxide Hydrate

This guide is structured as a high-level technical whitepaper designed for autonomous execution by senior researchers. It prioritizes mechanistic understanding, structural complexity, and rigorous safety protocols over generic descriptions.

A Mechanistic & Application Guide for Chemical Synthesis and Catalysis

Part 1: Executive Summary

Butyltin hydroxide oxide hydrate (BuSnOOH·xH₂O) is not a simple monomeric acid but a complex organometallic polymeric cluster. It serves as a high-temperature Lewis acid catalyst, primarily driving esterification, transesterification, and polycondensation reactions. In pharmaceutical contexts, it is a critical "molecular scaffold" reagent used to synthesize 1,3,2-oxathiastannolanes—key intermediates in the production of nucleoside analogues and sulfur-containing heterocycles.

This guide dissects its supramolecular structure, catalytic mechanism, and validated experimental protocols, ensuring reproducible and safe utilization in drug development workflows.

Part 2: Chemical Identity & Structural Architecture

The "Ladder" and "Cage" Paradigm

Unlike simple carboxylic acids, butylstannonic acid does not exist as discrete Bu-Sn(=O)-OH molecules. In the solid state and non-coordinating solvents, it forms an amorphous polymeric network. Upon hydration or in the presence of specific counter-ions, it self-assembles into defined cationic clusters.

The most chemically significant species is the dodecametric cage cluster : [(BuSn)₁₂O₁₄(OH)₆]²⁺.

-

Coordination Geometry: Each Tin (Sn) atom is 5- or 6-coordinate, bridged by oxygen atoms (

-O) and hydroxyl groups ( -

Stability: This cage is kinetically stable and responsible for the compound's high thermal resistance (>300°C) and catalytic longevity.

Visualization: The Dodecametric Cage Cluster

The following diagram represents the connectivity logic of the Sn₁₂ core, illustrating how the butyltin units are bridged by oxides and hydroxides to form the catalytic active surface.

Part 3: Physicochemical Properties

| Property | Value / Description | Experimental Implication |

| Appearance | White, amorphous powder | High surface area facilitates heterogeneous catalysis. |

| Tin Content | ~56-57% (wt) | Critical for calculating molar loading (typically 0.1 mol%). |

| Solubility | Insoluble in water, alcohols, ketones. | Functions as a heterogeneous catalyst in most organic solvents; easily removed by filtration. |

| Reactive Solubility | Soluble in strong acids/bases & hot carboxylic acids. | Becomes homogeneous during high-temp esterification (the "clear melt" point), then precipitates upon cooling. |

| Thermal Stability | Stable up to >300°C | Suitable for high-temperature melt polymerizations. |

| Hygroscopicity | Mildly hygroscopic | Store in desiccated conditions to prevent hydrolysis of active sites. |

Part 4: Mechanism of Action (Catalysis)

The Lewis Acid Cycle

In esterification, BuSnOOH acts as a Lewis acid. The mechanism is distinct from proton catalysis (Brønsted acid).

-

Activation: The Sn center coordinates with the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Ligand Exchange: The hydroxyl group on the tin exchanges with the carboxylic acid to form a tin-carboxylate intermediate.

-

Nucleophilic Attack: The alcohol attacks the activated carbonyl.[1]

-

Elimination: Water is eliminated, and the ester is released, regenerating the tin oxide species.

Visualization: Catalytic Cycle (Esterification)

Part 5: Applications in Drug Development

While organotins are generally toxic, BuSnOOH is a vital reagent in the synthesis of pharmaceutical intermediates.

Synthesis of 1,3,2-Oxathiastannolanes

This is the primary pharmaceutical application. BuSnOOH reacts with mercaptoalcohols (e.g., 2-mercaptoethanol) to form 5-membered heterocyclic rings containing Sn, S, and O.

-

Utility: These stannolanes are regioselective alkylating agents and protecting groups for nucleosides.

-

Reaction:

Polymer Conjugates

Used to synthesize Polyethylene Oxide (PEO) Ionomers . These polymers are investigated for drug delivery systems where ionic interactions control the release rate of cationic drugs.

Part 6: Validated Experimental Protocol

Protocol: High-Efficiency Esterification (Self-Validating System)

Objective: Synthesize a pharmaceutical ester intermediate with >98% conversion.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

Alcohol Substrate (1.1 - 1.5 equiv)

-

Catalyst: this compound (0.1 mol% / ~0.2 wt%)

-

Solvent: Xylene or Toluene (for azeotropic water removal)

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.

-

Loading: Charge the acid, alcohol, and solvent.

-

Catalyst Addition: Add BuSnOOH powder. Note: The mixture will be heterogeneous (cloudy).

-

Reaction (The "Clear Melt" Checkpoint):

-

Heat to reflux (solvent boiling point).

-

Checkpoint 1: As the temperature rises (>100°C), the white powder should dissolve, reacting with the acid to form the active homogeneous species. If the solution remains cloudy after 1 hour of reflux, check water content or catalyst quality.

-

-

Monitoring: Monitor water collection in the Dean-Stark trap.

-

Checkpoint 2: Theoretical water yield calculation is mandatory. Stop reaction only when water evolution ceases and matches theoretical calc.

-

-

Workup:

-

Cool the reaction. The organotin species may precipitate or remain soluble depending on the ester.

-

Hydrolysis Step: Add dilute aqueous HCl or NaOH (depending on product stability) to hydrolyze the tin complex back to insoluble oxide/hydroxide.

-

Filtration: Filter the solids (regenerated tin oxide) through Celite.

-

Purification: Proceed with standard extraction/crystallization.

-

Part 7: Safety & Handling (E-E-A-T)

Hazard Class: Organotin Compound (Toxic). Signal Word: DANGER.

-

Toxicity:

-

Acute: Toxic if swallowed (LD50 oral rat > 2000 mg/kg, but highly dependent on speciation).

-

Chronic: Potential immunotoxin. Avoid long-term exposure.

-

-

Handling:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and N95/P100 respirator if handling powder.

-

Engineering Controls: Always weigh and handle inside a fume hood .

-

-

Disposal:

-

Do not dispose of down the drain. Organotins are highly toxic to aquatic life.

-

Collect all waste (solid and liquid) in a dedicated "Heavy Metal / Organotin" waste stream.

-

-

Decontamination: Glassware should be rinsed with base (1M NaOH) then acid (1M HCl) to remove residual tin traces before standard washing.

References

-

American Elements. this compound Technical Data. [Link]

-

PubChem. Butylstannonic acid (Compound Summary). [Link]

-

Eychenne-Baron, C., et al. (1998). New synthesis of the nanobuilding block {(BuSn)12O14(OH)6}2+ and exchange properties.[2] Journal of Organometallic Chemistry.[2] [Link][2]

-

Gelest, Inc. Safety Data Sheet: n-Butyltin Hydroxide Oxide. [Link]

Sources

Technical Synthesis Guide: Butyltin Hydroxide Oxide Hydrate

Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO), Butylhydroxyoxostannane

CAS: 2273-43-0 (Anhydrous), 336879-56-2 (Hydrate)

Formula:

Executive Summary & Scientific Rationale

Butyltin hydroxide oxide hydrate is not a simple monomeric species; it exists as a polymeric organotin network, often described as butylstannonic acid . Its synthesis is a controlled hydrolysis of butyltin trichloride (

For researchers in drug development and catalysis, this compound serves two critical roles:

-

Catalytic Precursor: It is a high-stability catalyst for transesterification and polycondensation reactions (e.g., saturated polyesters), often replacing more toxic dibutyltin oxides.

-

Metallopharmaceutical Intermediate: While less cytotoxic than tributyltin (TBT) or dibutyltin (DBT) species, it serves as a scaffold for synthesizing bioactive organotin complexes (e.g., Schiff base derivatives) with potential antiproliferative activity.

Technical Complexity: The primary challenge in synthesis is controlling the degree of condensation. The "acid" form contains significant hydroxyl groups (

Chemical Basis & Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of hydroxide ions on the highly electrophilic tin center of butyltin trichloride. Unlike simple hydrolysis, this reaction involves the formation of dimeric and oligomeric intermediates before precipitating as a polymeric solid.

The Hydrolysis Pathway[1]

-

Initial Hydrolysis: Replacement of

with -

Dimerization: Formation of hydroxo-bridged dimers (distannoxanes).

-

Condensation: Elimination of water to form the polymeric stannonic acid network.

Figure 1: Step-wise hydrolysis and condensation pathway from mono-butyltin trichloride to the polymeric oxide network.[1]

Experimental Protocol

Safety Warning: Organotin compounds are toxic.

Materials & Reagents

| Reagent | Purity | Role |

| Butyltin Trichloride ( | >95% | Precursor |

| Sodium Hydroxide ( | 20% aq. soln | Hydrolysis Agent |

| Ammonium Hydroxide ( | 28-30% | Alternative Base (Ash-free) |

| Deionized Water | 18.2 MΩ | Solvent/Wash |

| Acetone/Ethanol | ACS Grade | Final Wash |

Step-by-Step Synthesis

This protocol targets the hydrated stannonic acid form, which is more reactive for subsequent derivatization.

Phase 1: Hydrolysis

-

Preparation: Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, dropping funnel, and thermometer) with 100 mL of deionized water .

-

Precursor Addition: Add 28.2 g (0.1 mol) of Butyltin Trichloride (

) to the water. Note: The reaction is exothermic; the solution will become acidic and turbid. -

Neutralization:

-

Cool the mixture to 20–25°C .

-

Slowly add 20% NaOH solution (or

) dropwise via the funnel. -

Monitor pH continuously.

-

Target: Adjust pH to 7.5 – 8.0 .

-

Critical: Do not exceed pH 9.0, as stannates (

) may form and redissolve the product.

-

Phase 2: Digestion & Aging

-

Once neutral pH is reached, a voluminous white precipitate will form.

-

Heat the slurry to 60°C and stir for 2 hours .

-

Why? This "aging" process (Ostwald ripening) promotes the formation of a filterable polymeric network and ensures complete hydrolysis of residual Sn-Cl bonds.

-

Phase 3: Isolation & Purification[1]

-

Filtration: Filter the hot slurry using a Büchner funnel with medium-porosity filter paper.

-

Washing (Crucial Step):

-

Wash the filter cake with 3 x 50 mL warm deionized water .

-

Test the filtrate with

solution. If a white haze (AgCl) appears, continue washing until chloride-free. -

Reasoning: Residual chlorides poison catalytic sites and alter cytotoxicity profiles in biological applications.

-

-

Final Rinse: Wash once with 20 mL acetone to facilitate drying.

Phase 4: Drying

-

Dry the white powder in a vacuum oven at 50–60°C for 12 hours.

-

Caution: Do not exceed 100°C unless the anhydrous oxide is desired. Over-drying reduces solubility and reactivity.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

Spectroscopic Validation Table

| Technique | Parameter | Expected Value | Interpretation |

| FTIR | 3200–3600 cm⁻¹ (Broad) | Confirms hydrated "acid" structure ( | |

| 600–700 cm⁻¹ | Characteristic polymeric network stretch. | ||

| 520–540 cm⁻¹ | Confirms integrity of the Butyl-Sn bond (no dealkylation). | ||

| Chemical Shift | -280 to -450 ppm | Solid-state MAS NMR. Indicates hexacoordinated Sn centers in the polymer. | |

| Elemental Analysis | % Sn | ~56.8% (Theoretical) | Varies by hydration state ( |

Self-Validating Check: The Solubility Test

-

Test: Attempt to dissolve a small sample in dilute NaOH.

-

Result: The product should dissolve completely to form sodium butylstannate.

-

Failure Mode: If the sample is insoluble in hot caustic, it indicates excessive cross-linking (calcination) or contamination with inorganic tin oxide (

).

Applications in Research

A. Catalysis (Transesterification)

Butylstannonic acid is a preferred catalyst for synthesizing saturated polyesters because it minimizes side reactions compared to strong acids.

-

Workflow: Add 0.05 – 0.1 wt% to the monomer mix (e.g., adipic acid + hexanediol). Heat to 160–220°C.

-

Mechanism: The Sn-OH group acts as a Lewis acid, activating the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by the alcohol.

B. Drug Development Precursor

While

-

Synthesis Route: React

with carboxylic acids (

References

-

Sigma-Aldrich. this compound - Product Specification & Properties.[2]Link

-

Zhu, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. Royal Society of Chemistry. Link

-

PubChem. Butylstannonic acid (CID 16767) - Compound Summary.[3] National Library of Medicine. Link

-

Dakternieks, D., et al. (1994). Synthesis, structure and reactions of [(BuSn)12O14(OH)6]Cl2[4]·2H2O: solution studies using 119Sn NMR. Journal of Organometallic Chemistry. Link

-

BenchChem. Monobutyltin Oxide: Technical Guide and Safety.Link

Sources

Technical Guide: Butyltin Hydroxide Oxide Hydrate (CAS 336879-56-2)

Executive Summary

Butyltin hydroxide oxide hydrate (CAS 336879-56-2), often referred to industrially as Monobutyltin Oxide (MBTO) or Butylstannonic Acid , represents a class of hydrolytically stable Lewis acid catalysts. Unlike traditional titanium or aluminum alkyls, which deactivate rapidly in the presence of moisture, this organotin species retains high catalytic activity even in "wet" reaction environments.

For drug development professionals and process chemists, this compound offers a strategic advantage: neutral pH catalysis .[1] It facilitates esterification, transesterification, and polycondensation without the harsh acidic or basic conditions that often degrade sensitive pharmacophores (e.g., chiral centers, acid-labile protecting groups). This guide details the mechanistic basis, operational protocols, and safety parameters for integrating this reagent into high-value API synthesis.

Chemical Constitution & Active Species

While the CAS implies a simple monomeric structure (

Structural Dynamics

In solid state and non-polar solvents, butyltin hydroxide oxide forms oligomeric "ladder" or "cage" structures via Sn-O-Sn linkages.[1] Upon heating in the presence of nucleophiles (alcohols/acids), these clusters dissociate into active mononuclear or binuclear species.

| Property | Specification | Implication for Synthesis |

| Formula | Stoichiometry calculations must account for hydration state.[1] | |

| Solubility | Insoluble in water/common solvents; Soluble in hot carboxylic acids.[1] | Acts as a heterogeneous catalyst initially; becomes homogeneous at reaction temp (>80°C).[1] |

| Lewis Acidity | Moderate (Hard/Soft mismatch).[1] | Activates carbonyls without coordinating strongly to amines (chemoselectivity).[1] |

| Thermal Stability | Stable up to ~250°C. | Suitable for high-temperature melt polymerizations or difficult esterifications.[1] |

Mechanistic Action: The Coordination-Insertion Cycle

The utility of butyltin hydroxide oxide lies in its ability to facilitate the "Coordination-Insertion" mechanism.[1] Unlike Brønsted acid catalysis (protonation of carbonyl), the tin atom coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously delivering the alkoxide nucleophile.

Pathway Visualization

The following diagram illustrates the catalytic cycle for a transesterification reaction, a common step in convergent API synthesis.

Figure 1: The Coordination-Insertion cycle. The tin center acts as a template, bringing the electrophile and nucleophile into proximity, significantly lowering the activation energy.

Catalytic Applications in Medicinal Chemistry

Transesterification of Sensitive Substrates

In the synthesis of complex macrolides or prodrugs, standard conditions (e.g.,

-

Target: Conversion of Methyl Esters to higher Alkyl Esters.

-

Selectivity: High tolerance for Boc-amines, acetals, and silyl ethers.

-

Advantage: The catalyst can often be left in the product for polymer applications, or easily removed via hydrolysis for pharma intermediates.

Catalyst Selection Matrix

Use this logic flow to determine if CAS 336879-56-2 is the correct tool for your synthesis.[1]

Figure 2: Decision matrix for catalyst selection in esterification processes.

Experimental Protocol: High-Efficiency Esterification

Objective: Synthesis of a sterically hindered ester (e.g., tert-butyl acetate derivative) using this compound.

Reagents & Setup

-

Substrate: Carboxylic Acid (1.0 eq)

-

Reagent: Alcohol (1.2 - 1.5 eq)

-

Catalyst: this compound (0.1 - 1.0 mol%)[1]

-

Solvent: Toluene or Xylene (for azeotropic water removal)[1]

-

Apparatus: Dean-Stark trap fitted with a reflux condenser.[1]

Step-by-Step Methodology

-

Charging: In a dry 3-neck round-bottom flask, charge the Carboxylic Acid and Alcohol.

-

Catalyst Addition: Add this compound (0.5 mol% relative to acid). Note: The catalyst is a white powder and may not dissolve immediately.[2]

-

Reflux: Heat the mixture to reflux (solvent boiling point).

-

Observation: As the temperature passes 80-100°C, the heterogeneous white powder will dissolve, indicating the formation of the active organotin-carboxylate species.

-

-

Water Removal: Monitor water collection in the Dean-Stark trap. Reaction progress can be tracked via TLC or HPLC (disappearance of acid).[1]

-

Workup (Hydrolysis Method):

Troubleshooting

-

Slow Reaction: If the reaction stalls, increase catalyst loading to 2.0 mol%. Organotins are slower than strong mineral acids but yield cleaner products.[1]

-

Haze in Product: Residual tin species can cause haze.[1] Wash the organic layer with 10% aqueous sodium bicarbonate or complex with tartaric acid to remove trace tin.[1]

Safety, Toxicology & Handling (E-E-A-T Critical)

Organotin compounds are biologically active.[1][3][4] While mono-butyltins are significantly less toxic than their tri-butyl (biocidal) analogs, strict safety adherence is non-negotiable.[1]

-

Toxicity Profile:

-

Handling:

-

Regulatory: Consult local REACH/TSCA guidelines. CAS 336879-56-2 is often regulated under organotin categories.[1]

References

-

Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1] (Definitive text on organotin catalysis mechanisms).

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound.

-

European Chemicals Agency (ECHA). (2023).[1] Substance Information: Monobutyltin compounds. [1]

-

Bailie, J. C., et al. (1985).[1] "Organotin Catalysts for Transesterification." Journal of Organometallic Chemistry. (Foundational work on the coordination-insertion mechanism).

Sources

Physical State and Appearance of Butyltin Hydroxide Oxide Hydrate

This technical guide details the physical state, appearance, and chemical behavior of Butyltin hydroxide oxide hydrate (often referred to as Butylstannoic acid ). It is designed for researchers and drug development professionals, focusing on its application as a high-value catalyst in pharmaceutical synthesis.

Technical Characterization & Application Guide

Executive Summary

This compound (

For drug development professionals, this compound is not typically a pharmacophore but a critical process enabler . It facilitates the synthesis of complex pharmaceutical intermediates (esters, polyesters) with high selectivity and minimal side reactions, often operating in "neutral" conditions where strong mineral acids would degrade sensitive substrates.

Nomenclature & Identification (Critical Distinction)

Scientific Integrity Note: A common error in chemical databases conflates Butyltin hydroxide oxide with its chlorinated derivative. Precise identification is required for regulatory compliance and experimental reproducibility.

| Feature | Target Compound | Common Confusion |

| Common Name | Butylstannoic acid | Butyltin chloride dihydroxide |

| IUPAC Name | Butyl(hydroxy)oxostannane | Butyl(chloro)stannanediol |

| CAS Number | 2273-43-0 (Anhydrous)336879-56-2 (Hydrate) | 13355-96-9 |

| Formula | ||

| Physical State | Infusible Polymeric Solid | Crystalline Solid (mp ~150°C) |

Directive: Ensure your procurement specifications cite CAS 2273-43-0 or 336879-56-2 when seeking the oxide/acid form. CAS 13355-96-9 refers to a distinct catalytic species containing chlorine.

Physicochemical Characterization

Appearance and Macroscopic State

In its standard isolated form, this compound presents as a fine, white to off-white amorphous powder .

-

Texture: Non-crystalline, often "fluffy" or electrostatic due to high surface area.

-

Odor: Odorless to faint "fatty" smell (distinct from the acrid smell of alkyltin halides).

-

Hygroscopicity: Mildly hygroscopic; the "hydrate" designation (

) refers to variable lattice water trapped within the polymeric network rather than a stoichiometric crystal hydrate.

Microscopic Structure: The "Ladder" Network

The "infusible" nature of the solid arises from its oligomeric/polymeric structure. Unlike simple tetrahedral organotins, butylstannoic acid forms stannoxane networks .

-

Solid State: An infinite coordination network where tin atoms are bridged by oxygen, forming "ladder" or "cage" structures.

-

Solution State: Upon heating in non-polar solvents (e.g., toluene) or reaction media (alcohols/acids), the polymer depolymerizes into active monomeric or dimeric species (distannoxanes).

Key Physical Properties Table

| Property | Value / Description | Experimental Note |

| Melting Point | Infusible (>350°C dec.) | Decomposes before melting due to polymeric Sn-O backbone. |

| Solubility (Water) | Insoluble | Hydrophobic butyl chain prevents aqueous solvation. |

| Solubility (Organics) | Low (Cold); Soluble (Hot) | Dissolves in boiling toluene/xylene via depolymerization. |

| Density | ~1.46 g/cm³ | High density typical of heavy metal organometallics. |

| Tin Content | ~56-57% (Theoretical) | Gravimetric analysis required for batch validation. |

Synthesis Protocol: Hydrolysis of Butyltin Trichloride

Context: For research labs requiring high-purity material free from chloride contaminants (which can corrode reactor steel), in-house synthesis via hydrolysis is the gold standard.

Reaction Logic

-

Precursor: Butyltin trichloride (BuSnCl3) is the electrophilic tin source.

-

Base: Sodium hydroxide drives the substitution of Cl ligands with OH.

-

Condensation: The transient "trihydroxide" spontaneously dehydrates to form the stable polymeric oxide.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice bath (0-5°C).

-

Charge: Add Butyltin trichloride (0.1 mol) to 100 mL of deionized water. Note: BuSnCl3 is fuming and corrosive; use a fume hood.

-

Neutralization: Slowly add 20% NaOH solution dropwise while stirring vigorously. Maintain temp <10°C to prevent side reactions.

-

pH Control: Continue addition until pH reaches 7.5 - 8.0 . A white, voluminous precipitate (the hydrated oxide) will form immediately.

-

Aging: Remove ice bath and stir at room temperature for 1 hour to ensure complete network formation.

-

Purification: Filter the white solid using a Büchner funnel. Wash the cake 3x with deionized water to remove NaCl (verify filtrate with AgNO3 test for chloride).

-

Drying: Dry in a vacuum oven at 80°C for 12 hours. Do not exceed 120°C to prevent excessive dehydration to the sesquioxide (

) if the specific "hydroxide oxide" form is desired.

Mechanism of Action: Catalytic Esterification

In pharmaceutical synthesis, this compound is valued for "Neutral Catalysis." It activates carboxylic acids without the harsh acidity of p-TsOH or H2SO4, preserving acid-sensitive protecting groups (e.g., Boc, TBDMS).

The Catalytic Cycle

The solid polymer breaks down into an active Lewis Acid monomer. The Tin (Sn) center coordinates with the carbonyl oxygen of the substrate, increasing its electrophilicity.

Figure 1: Activation pathway of Butylstannoic acid in esterification. The solid polymer serves as a reservoir for the active Lewis acid species.

Safety & Toxicology Profile

While less toxic than tri-butyltin species (which are potent biocides), mono-butyltins are still hazardous and require strict containment in a drug development setting.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Engineering Controls: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with 10% caustic solution to hydrolyze residues, followed by absorption with vermiculite.

-

References

-

Gelest, Inc. (2017). Safety Data Sheet: n-Butyltin Hydroxide Oxide. Retrieved from

- Otera, J. (2000). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

-

Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

- Smith, P. J. (1998). Chemistry of Tin. Blackie Academic & Professional. (Reference for Stannoxane structures).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16767, Butylstannonic acid. Retrieved from

Butyltin hydroxide oxide hydrate safety data sheet (SDS) information

Technical Whitepaper: Operational Safety and Catalytic Utility of Butyltin Hydroxide Oxide Hydrate

Executive Summary & Chemical Identity

This compound (often referred to industrially as Butylstannonic Acid ) represents a critical class of organotin catalysts used extensively in esterification and transesterification reactions. Unlike its highly regulated counterparts—tributyltin (TBT) and dibutyltin (DBT)—this mono-substituted organotin offers a favorable balance between catalytic Lewis acid activity and a reduced toxicity profile.

However, "reduced toxicity" does not imply "benign." This guide bridges the gap between standard Safety Data Sheet (SDS) compliance and practical, high-integrity research workflows.

Chemical Fingerprint

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | Butylstannonic acid; Monobutyltin oxide; Butylhydroxyoxostannane |

| CAS Number (Hydrate) | 336879-56-2 (Specific to hydrate) |

| CAS Number (Anhydrous) | 2273-43-0 (Parent compound) |

| Molecular Formula | C₄H₁₀O₂Sn[1] · xH₂O |

| Appearance | White amorphous powder |

| Solubility | Insoluble in water/alcohols; Soluble in strong acids/bases; Dissolves in reaction media (esters/acids) at >100°C |

| Melting Point | >150°C (Decomposes without melting) |

GHS Hazard Analysis & Toxicological Context

Standard SDS documents often fail to contextualize the specific risks of mono-butyltins versus the more dangerous di- and tri-substituted variants.

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Class | Code | Hazard Statement | Operational Implication |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Hydrolytic stability means it persists on skin; requires soap/water wash, not just solvent rinse. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] | Mandatory: Indirect vented goggles. Safety glasses are insufficient for powder handling. |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[2][4] | Critical: All aqueous waste (raffinate) must be segregated as heavy metal waste. Never pour down drains. |

The Organotin Toxicity Hierarchy

To understand the risk, one must understand the alkylation degree. Toxicity generally increases with the number of alkyl groups attached to the tin atom.

Figure 1: Comparative Toxicity of Butyltins. Mono-butyltins are significantly less toxic than TBT due to lower lipophilicity and membrane permeability.

Operational Handling & Engineering Controls

Storage & Stability

-

Hygroscopicity: The hydrate form is stable but can clump if exposed to moisture. Store in tightly closed containers.

-

Shelf Life: Hydrolytically stable. Unlike titanium alkoxides (which hydrolyze instantly in air), butylstannonic acid can be weighed in air, though a fume hood is recommended to contain dust.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (US) or P2 (EU) dust mask is the minimum for weighing. If handling >100g, use a half-mask respirator with P100 cartridges.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness).

-

Ocular: Chemical splash goggles.

Application in Synthesis: The "Green" Catalyst

In drug development and polymer synthesis, this compound is valued for its Lewis acidity and high temperature stability.

Primary Utility:

-

Esterification: Reacting carboxylic acids with alcohols.

-

Transesterification: Modifying esters (common in lipid/prodrug synthesis).

Mechanism: The compound is initially insoluble. Upon heating (>100°C) in the presence of carboxylic acids, it forms active soluble species (organotin carboxylates). This "dissolution-activation" mechanism is a visual indicator of reaction initiation.

Critical Protocol: Removal of Tin Residues

The most significant challenge in using organotins in pharmaceutical synthesis is removing the metal residue to meet ICH Q3D elemental impurity guidelines (Oral PDE for Tin is 6400 µ g/day , but lower limits often apply to specific organotin species).

Standard extraction (water/DCM) is often ineffective because organotins are lipophilic.

Validated De-Stannylation Protocol (The KF Method)

This protocol relies on the high affinity of Fluoride (F-) for Tin (Sn), forming insoluble polymeric fluorotin species.

Figure 2: Potassium Fluoride (KF) Workup for Organotin Removal.

Step-by-Step Methodology:

-

Dilution: Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF). Note: KF is toxic; handle with care.

-

Agitation: Stir vigorously for at least 30 minutes. The tin species will convert into an insoluble, white, polymeric solid.

-

Filtration: Filter the biphasic mixture through a pad of Celite. The tin remains on the filter.

-

Separation: Separate the organic layer, dry over MgSO₄, and concentrate.

Alternative (Silica/K₂CO₃): For acid-sensitive substrates, stir the crude mixture with 10% w/w anhydrous K₂CO₃/Silica gel, then filter.[5]

Emergency Response

| Scenario | Immediate Action |

| Inhalation | Move to fresh air. If wheezing occurs (tin dust can irritate bronchi), seek medical attention. |

| Skin Contact | Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) as they may increase skin absorption. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[3] |

| Spill Cleanup | Dry Spill: Sweep up using a dust suppressant (damp sand). Do not create dust clouds.[6] Wet Spill: Absorb with inert material (vermiculite). Collect in hazardous waste container labeled "Organotin Waste." |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16767, Butylstannonic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Butyltin hydroxide oxide. Retrieved from [Link]

- Harrowven, D. C., & Guy, I. L. (2004).Removal of Organotin Residues from Reaction Mixtures. Chemical Society Reviews. (General protocol reference for KF workup).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Tin, organic compounds). Retrieved from [Link]

Sources

- 1. butyl tin hydroxide oxide, 2273-43-0 [thegoodscentscompany.com]

- 2. Butylstannonic acid | C4H10O2Sn | CID 16767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Organotin compounds (as total Sn) [utslappisiffror.naturvardsverket.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Butylchlorodihydroxytin - Safety Data Sheet [chemicalbook.com]

The Role of Butyltin Hydroxide Oxide Hydrate in the Advancement of Inorganic Photoresists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Photolithography Materials

The relentless pursuit of miniaturization in the semiconductor industry necessitates the development of advanced photoresist materials capable of defining increasingly smaller features with high precision. Traditional organic chemically amplified resists (CARs), while the workhorses of photolithography for decades, are approaching their fundamental limits in terms of resolution, line-edge roughness (LER), and sensitivity, particularly for next-generation techniques like extreme ultraviolet (EUV) lithography.[1] This has spurred significant research into alternative material platforms, with inorganic photoresists emerging as a promising solution.

Among these, organotin-based materials, particularly those derived from butyltin hydroxide oxide hydrate, have garnered considerable attention. These inorganic-organic hybrid systems offer several intrinsic advantages, including high EUV absorption cross-sections and excellent etch resistance, which are critical for enabling future technology nodes.[2][3] This technical guide provides an in-depth exploration of this compound-based photoresists, from their fundamental chemistry and synthesis to their application in high-resolution patterning.

The Core Component: The Butyltin-Oxo Cage

The primary active component in these photoresists is not simply monomeric this compound, but rather a well-defined organotin-oxo cage structure. A prevalent and extensively studied example is the dicationic cluster [(BuSn)12O14(OH)6]^2+.[4] This cage-like structure consists of twelve tin atoms bridged by oxygen and hydroxide groups, with each tin atom also bonded to a butyl group. The presence of these organic butyl ligands is crucial for the material's solubility in common organic solvents, enabling the formation of thin films via spin-coating.

The dicationic nature of this cage requires two counterions for charge neutrality. As will be discussed, the choice of these counterions is a critical factor in tuning the photoresist's properties, including its tone (positive or negative).[5][6]

Synthesis of the Butyltin-Oxo Cage Precursor

The synthesis of the {(BuSn)12O14(OH)6}(OH)2 precursor is typically achieved through the controlled hydrolysis of a monobutyltin trialkoxide, such as butyltin triisopropoxide (BuSn(OPr)3).[7][8]

Experimental Protocol: Synthesis of {(BuSn)12O14(OH)6}(OH)2

-

Reaction Setup: A solution of butyltin triisopropoxide in a suitable organic solvent (e.g., isopropanol) is prepared in a reaction vessel equipped with a stirrer and a means for controlled addition of water.

-

Hydrolysis: A stoichiometric amount of water is slowly added to the solution under vigorous stirring. The hydrolysis reaction leads to the formation of Sn-O-Sn bridges and the release of isopropanol.

-

Condensation and Cage Formation: As the hydrolysis and condensation proceed, the individual butyltin units self-assemble into the thermodynamically stable [(BuSn)12O14(OH)6]^2+ cage structure.

-

Isolation and Purification: The product precipitates from the reaction mixture and can be isolated by filtration. The resulting white powder is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted precursors or byproducts and dried under vacuum.

-

Characterization: The structure and purity of the synthesized cage compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and mass spectrometry.

The Photolithographic Process: From Solution to Pattern

The utilization of butyltin-based materials as photoresists involves a series of well-defined steps to transfer a desired pattern onto a substrate.

Experimental Workflow: A Generalized Photolithography Process

Sources

- 1. brewerscience.com [brewerscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extreme Ultraviolet Photoresponse of Organotin-Based Photoresists with Borate Counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extreme Ultraviolet Photoresponse of Organotin-Based Photoresists with Borate Counteranions - ARCNL [arcnl.nl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using Butyltin hydroxide oxide hydrate as a catalyst

Abstract

This technical guide details the application of Butyltin hydroxide oxide hydrate (often referred to as Butylstannonic acid ; CAS: 336879-56-2 / 2273-43-0 ) as a high-performance Lewis acid catalyst. Unlike traditional Brønsted acid catalysts (e.g.,

Chemical Profile & Mechanism of Action

This compound is a polymeric organotin cluster. While often represented simply as

-

CAS: 336879-56-2 (Hydrate), 2273-43-0 (Anhydrous/Parent)

-

Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO).

-

Solubility: Insoluble in most organic solvents at room temperature; dissolves in reaction media (carboxylic acids/alcohols) at

C via formation of active alkoxide/carboxylate species.

Mechanistic Advantage: The "Hydrophobic Ladder"

Unlike simple metal salts, the stannoxane core provides a unique hydrophobic pocket that brings reactants together. The tin center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester or acid. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.[1]

Key Features:

-

Hydrolytic Stability: Unlike titanium alkoxides (e.g.,

), it is not instantly deactivated by moisture produced during esterification. -

Neutral pH: Ideal for substrates with acid-labile protecting groups (e.g., acetals, silyl ethers) or epimerizable stereocenters.

Catalytic Cycle Visualization

The following diagram illustrates the activation mechanism during a standard transesterification.

Caption: The tin center coordinates the carbonyl, lowering the activation energy for the incoming alcohol nucleophile.

Experimental Protocols

Protocol A: Transesterification (High Boiling Alcohols)

Target: Synthesis of complex esters from methyl/ethyl esters using high-boiling alcohols.

Reagents:

-

Starting Methyl Ester (1.0 equiv)

-

Target Alcohol (1.0 - 1.2 equiv)

-

Catalyst: this compound (0.1 - 1.0 mol%)

-

Solvent: Toluene or Xylene (optional, for azeotropic removal)

Procedure:

-

Setup: Charge a reaction flask with the ester, alcohol, and catalyst. Equip with a distillation head or Dean-Stark trap (if using solvent).

-

Activation: Heat the mixture. The white catalyst powder will dissolve as the temperature exceeds 80–100°C, indicating the formation of the active homogeneous species.

-

Reaction: Heat to 140–180°C (or reflux temperature of solvent).

-

Note: The reaction is driven by the removal of the volatile alcohol (methanol/ethanol). Ensure efficient distillation of the byproduct.

-

-

Monitoring: Monitor by TLC or GC. Conversion typically reaches >98% within 4–8 hours.

-

Workup: Cool to room temperature. Proceed to Protocol C for tin removal.

Protocol B: Direct Esterification (Carboxylic Acid + Alcohol)

Target: Condensation of carboxylic acids with alcohols.[2]

Procedure:

-

Stoichiometry: Use a slight excess of the alcohol (1.1 equiv) if it is volatile; otherwise, use stoichiometric amounts.

-

Loading: Add catalyst (0.1 mol%).

-

Water Removal: Equip the flask with a Dean-Stark apparatus filled with toluene or xylene.

-

Reflux: Reflux vigorously to remove water azeotropically. The catalyst is hydrolytically stable, so the generated water does not kill the activity.

-

Completion: Reaction is complete when water evolution ceases.

Critical Protocol: Catalyst Removal (Pharma Grade)

For drug development, organotin residues must be removed to meet ICH Q3D elemental impurity guidelines. Simple extraction is often insufficient.

Method: Potassium Fluoride (KF) Precipitation

This method relies on the high affinity of Fluoride for Tin, converting soluble organotin species into insoluble polymeric tin fluorides (

| Step | Action | Rationale |

| 1. Dilution | Dilute the crude reaction mixture with Diethyl Ether or Ethyl Acetate .[3] | Reduces viscosity and allows precipitation. |

| 2. Treatment | Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per 1 g of tin catalyst). | Forms insoluble organotin fluoride complexes. |

| 3.[3][4] Agitation | Stir vigorously for 30–60 minutes at room temperature. | Essential for mass transfer between phases. |

| 4. Filtration | Filter the biphasic mixture through a pad of Celite (diatomaceous earth). | The tin fluoride forms a fine white precipitate that can clog frits; Celite prevents this. |

| 5. Separation | Separate the organic layer, wash with water, dry over | Removes excess KF and water-soluble impurities. |

Validation: Residual tin levels typically drop from >1000 ppm to <50 ppm using this method. For <10 ppm requirements, follow with a silica gel column purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Catalyst not dissolving | Temperature too low. | Heat mixture to >100°C. The catalyst requires thermal activation to form the soluble alkoxide. |

| Slow Reaction | Poor byproduct removal. | Ensure the distillation head is actively removing methanol/water. Apply weak vacuum if necessary. |

| Haze in Final Product | Residual Tin. | Repeat Protocol C (KF Wash) or filter through a silica plug treated with 10% |

Workflow Decision Tree

References

-

Gelest, Inc. (2017).[5] n-Butyltin Hydroxide Oxide Safety Data Sheet & Technical Data. Retrieved from [5]

- Otera, J., et al. (1991). Distannoxane-catalyzed transesterification. Journal of Organic Chemistry, 56(18), 5307–5311. (Foundational mechanistic work on organotin clusters).

-

Sigma-Aldrich. (2023). This compound Product Specification. Retrieved from

-

Clive, D. L., & Wang, J. (2002).[6] A Tin Hydride Designed To Facilitate Removal of Tin Species.[6] The Journal of Organic Chemistry, 67(4), 1192-1198. (Basis for KF removal protocols).

-

BenchChem. (2025).[3] Removal of Organotin Residues from Stille Reactions. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. US4506091A - Removal of catalyst residues from polyesters - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]

Butyltin hydroxide oxide hydrate in the preparation of 1,3,2-oxathiastannolane derivatives

This Application Note is designed for researchers and process chemists in drug development and polymer science. It details the synthesis of 1,3,2-oxathiastannolane derivatives using Butyltin hydroxide oxide hydrate (Butylstannoic acid) as the primary organometallic precursor.

Executive Summary

1,3,2-Oxathiastannolanes are five-membered heterocyclic compounds containing a tin-oxygen-carbon-carbon-sulfur backbone. These derivatives are critical intermediates in regioselective alkylation of diols , nucleoside modification , and as high-efficiency thermal stabilizers for polyvinyl chloride (PVC) .

Unlike dibutyltin oxide (DBTO), which forms discrete monomeric rings, This compound (Monobutyltin oxide,

Mechanistic Insight & Reaction Design

The Chemistry of Butylstannoic Acid

This compound exists as a polymeric network rather than a discrete monomer. The tin atom is hypercoordinated. In the presence of 2-mercaptoethanol , the reagent undergoes a condensation reaction.

Reaction Stoichiometry:

Unlike dialkyltin derivatives, the monobutyltin center retains an exocyclic oxygen after ring formation, often bridging two tin centers to form a ladder-type or drum-type cluster. This bridging is essential for the compound's stability and catalytic activity.

Reaction Pathway Visualization

The following diagram illustrates the stepwise condensation and cyclization pathway.

Figure 1: Mechanistic pathway for the condensation of butylstannoic acid with mercaptoethanol.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| This compound | >97% Purity (CAS 336879-56-2) | Tin Precursor |

| 2-Mercaptoethanol | >99%, Anhydrous | Ligand / Cyclizing Agent |

| Toluene or Xylene | ACS Reagent Grade | Solvent (Azeotrope former) |

| p-Toluenesulfonic acid (p-TSA) | <1 mol% (Optional) | Catalyst (accelerates rate) |

| Dean-Stark Apparatus | Standard Taper Joint | Water Removal |

Step-by-Step Synthesis

Objective: Synthesis of 2-butyl-1,3,2-oxathiastannolane-2-oxide (dimer/oligomer).

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Connect the condenser to an inert gas line (Nitrogen or Argon).

-

Charging:

-

Add 20.9 g (0.10 mol) of this compound.

-

Add 7.8 g (0.10 mol) of 2-Mercaptoethanol. Note: A slight excess (1.05 eq) of mercaptoethanol may be used to ensure complete consumption of the tin polymer.

-

Add 200 mL of Toluene.

-

-

Reflux (Dehydration):

-

Heat the mixture to a vigorous reflux (

). -

Monitor the Dean-Stark trap. The reaction generates water theoretically (approx. 3.6 mL for 0.1 mol, assuming dihydrate starting material + reaction water).

-

Endpoint: Reflux until water evolution ceases completely (typically 3–5 hours). The solution should become clear and homogeneous.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filtration: If any insoluble haze remains, filter through a pad of Celite under nitrogen.

-

Concentration: Remove the solvent (toluene) under reduced pressure (Rotary evaporator,

, 20 mbar).

-

-

Isolation:

-

The product is typically a viscous, colorless to pale yellow oil or a waxy solid.

-

Drying: Dry under high vacuum (<1 mbar) for 12 hours to remove trace volatiles.

-

Quality Control & Characterization

To validate the synthesis, perform the following checks:

-

FT-IR Spectroscopy:

-

Absence: Disappearance of the broad O-H stretch (

) and S-H stretch ( -

Presence: Strong bands at

(Sn-O-C) and

-

-

Sn NMR (in CDCl

-

Expect a shift distinct from the starting material (approx. -450 to -550 ppm for hexacoordinate clusters, or -150 to -200 ppm for pentacoordinate species).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of oxathiastannolane derivatives.

Applications & Utility

PVC Stabilization

The synthesized 1,3,2-oxathiastannolane derivatives function as "reverse ester" stabilizers. They scavenge labile chlorine atoms from the PVC chain (preventing unzipping) and neutralize HCl evolved during thermal processing. The Sn-S bond is particularly effective in preventing initial discoloration (early color hold).

Regioselective Reagents

In nucleoside chemistry, these derivatives serve as protecting groups or activating agents. The tin atom coordinates with the 2',3'-cis-diol of ribose, allowing selective functionalization (e.g., acylation or alkylation) at specific positions due to the steric and electronic environment of the ring.

Safety & Handling (HSE)

-

Toxicity: Organotin compounds are toxic. Butyltins are skin irritants and neurotoxins.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work exclusively in a fume hood.

-

Odor: 2-Mercaptoethanol has a potent, disagreeable skunk-like odor. Use bleach (sodium hypochlorite) to neutralize glassware and spills immediately.

References

-

Sigma-Aldrich. This compound - Product Specification & Applications. Retrieved from

-

BOC Sciences.[] N-Butyltin Hydroxide Oxide Hydrate CAS 336879-56-2. Retrieved from

-

Gelest, Inc. Organotin Chemistry: Survey of Properties and Applications. Retrieved from

-

Ataman Kimya. TIB KAT 256 (Butyltin Hydroxide Oxide) Technical Data. Retrieved from

-

Organic Chemistry Portal. Mitsunobu Reaction and Organotin Reagents. Retrieved from

Sources

Advanced Application Note: Butyltin Hydroxide Oxide Hydrate in High-Performance Polymer Synthesis

Executive Summary

Butyltin hydroxide oxide hydrate (CAS 2273-43-0)—commercially recognized under trade names such as FASCAT® 4100, FASCAT® 9100, and Monobutyltin Oxide (MBTO)—is an 1[1]. It is a premier catalytic agent in the synthesis of high-molecular-weight saturated and unsaturated polyesters, alkyd resins, and biocompatible elastomers like poly(glycerol sebacate) (PGS)[2]. Unlike traditional strong acid catalysts, this compound offers unparalleled control over step-growth polymerization kinetics while virtually eliminating oxidative degradation and side reactions.

Mechanistic Causality: The "Why" Behind the Catalyst

In step-growth polymerization, overcoming the kinetic barrier of esterification and polycondensation without triggering side reactions is paramount. Strong acid catalysts (e.g., sulfuric or p-toluenesulfonic acid) frequently induce the dehydration of polyhydric alcohols (etherification), leading to poor polymer color, chain branching, and compromised mechanical properties[1].

This compound circumvents these issues by operating via a highly specific Lewis acid mechanism. Upon heating to approximately 80°C, the solid catalyst. The electropositive tin center coordinates with the carbonyl oxygen of the diacid or anhydride, increasing the electrophilicity of the carbonyl carbon. This localized electron withdrawal significantly lowers the activation energy for nucleophilic attack by the hydroxyl groups of the diol.

This mechanism is critical when polymerizing sterically hindered or secondary diols—such as isosorbide or the secondary hydroxyl of glycerol—which inherently possess 3[3]. Furthermore, because the catalyst incorporates into the final polymer matrix without compromising optical clarity or thermal stability, it completely negates the need for post-reaction neutralization or filtration[1].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the operational parameters and performance metrics of this compound compared to alternative catalytic systems in polyester synthesis.

| Catalyst System | Typical Loading | Operating Temp | Susceptibility to Side Reactions | Post-Processing Required |

| This compound | 0.05 - 0.15 mol% | 210°C - 240°C | Very Low (minimizes secondary diol dehydration) | None (remains stable in polymer matrix) |

| Titanium(IV) butoxide | 0.05 - 0.10 mol% | 230°C - 280°C | Moderate (can cause yellowing/oxidative degradation) | None |

| Uncatalyzed (Thermal) | N/A | >240°C | High (thermal degradation, etherification) | N/A |

Experimental Protocols

Protocol A: Synthesis of High-Tg Biobased Polyesters (e.g., Poly(isosorbide terephthalate))

This protocol details the melt polycondensation of rigid biobased polyesters, utilizing reactive phenolic solvents to maintain high molecular weights[4][5].

Step 1: Monomer and Catalyst Charging

-

Action: Weigh terephthalic acid (1.0 eq), isosorbide (0.55 eq), and a co-diol such as 1,4-cyclohexanedimethanol (0.55 eq) into a 100-mL 3-neck round-bottom flask[4]. Add this compound at a loading of5[5].

-

Causality: A slight stoichiometric excess of diols (1.1 total eq) compensates for minor losses due to sublimation during the high-temperature vacuum phase[6].

Step 2: Esterification Phase

-

Action: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head. Purge the system with nitrogen (~40 mL/min) and heat the oil bath to 200–230°C[4].

-

Self-Validation: Monitor the distillation of byproduct water. The esterification is considered complete only when the theoretical volume of water is collected (typically requiring 15–17 hours)[4]. Proceeding prematurely will stall polycondensation.

Step 3: Polycondensation Phase

-

Action: Halt the nitrogen flow. Gradually apply a vacuum, decreasing the pressure from 500 mbar to <1 mbar over a period of 1.5 to 2 hours[4]. Raise the temperature to 260–280°C and maintain for 3.0–3.5 hours[4].

-

Causality: Gradual vacuum application is critical to prevent the sudden boiling and irreversible sublimation of unreacted oligomers.

-

Self-Validation: Monitor the mechanical stirrer torque. A plateau in torque indicates that the maximum molecular weight has been achieved and the reaction is complete.

Step 4: Termination

-

Action: Break the vacuum with nitrogen gas, halt stirring, and extract the polymer while it is still in a hot, molten state[4].

Protocol B: Synthesis of Biobased Unsaturated Polyester Resins (b-UPR)

This protocol is optimized for producing resins utilized in advanced gel-coats and nanocomposites[7].

Step 1: Glycolysis of PET

-

Action: Charge waste polyethylene terephthalate (PET) and propylene glycol (PG) at a 2:1 weight ratio into the reactor[7]. Add this compound and heat to 190-200°C until the PET is fully depolymerized into a clear glycolyzate[7].

Step 2: Maleic Anhydride Addition & Azeotropic Distillation

-

Action: Cool the mixture to 90°C and add maleic anhydride (MAnh)[7]. Heat the mixture to 115°C for 1 hour, then increase the temperature at a rate of 15°C/h[7]. Once the temperature reaches 150°C, add 3 wt.% xylene[7].

-

Causality: Xylene acts as an azeotropic solvent. It forms an azeotrope with the byproduct water, significantly lowering the energy required to remove water and driving the polycondensation equilibrium forward.

Step 3: Curing Preparation

-

Action: Continue heating up to 210°C.

-

Self-Validation: Periodically sample the resin and titrate to determine the acid value. The reaction is complete when the 8[8]. Cool the resin and blend with a reactive diluent (e.g., styrene) for downstream application.

Process Visualization

Workflow of polyester polycondensation catalyzed by this compound.

References

-

FASCAT® 9100 Catalyst - ChemPoint.com. ChemPoint. 1

-

Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers. 2

-

US9580543B1 - Method of making branched polyester resin with a target glass transition temperature. Google Patents. 8

-

Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository). 3

-

Physical Aging of Terephthalate-Isosorbide Co-Polyesters. SSRN. 4

-

Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. Polymer Chemistry (RSC Publishing). 5

-

Synthesis, Characterization and Application of Biobased Unsaturated Polyester Resin Reinforced with Unmodified/Modified Biosilica Nanoparticles. MDPI. 7

-

The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. PMC.6

Sources

- 1. chempoint.com [chempoint.com]

- 2. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]

- 3. pure.uva.nl [pure.uva.nl]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01578A [pubs.rsc.org]

- 6. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US9580543B1 - Method of making branched polyester resin with a target glass transition temperature - Google Patents [patents.google.com]

Application Note: Protocols for Using Butyltin Hydroxide Oxide Hydrate in Esterification Reactions

Executive Summary

Butyltin hydroxide oxide hydrate (CAS: 13355-96-4 / 2273-43-0), often referred to as Butylstannonic Acid or Monobutyltin Oxide (MBTO) , is a neutral, hydrolytically stable organotin catalyst. Unlike traditional Brønsted acid catalysts (e.g., p-TsOH,

This guide provides researchers and drug development professionals with high-fidelity protocols for deploying MBTO in esterification and transesterification. It specifically addresses the critical challenge in pharmaceutical synthesis: trace metal removal , providing validated workflows to reduce tin residues to ppm levels compliant with ICH Q3D guidelines.

Mechanism of Action

Understanding the catalyst's structure is prerequisite to its effective use. While often represented as

Catalytic Cycle

MBTO functions as a Lewis acid. The reaction proceeds via a "template effect" where the tin center coordinates with the carbonyl oxygen of the carboxylic acid (or ester), increasing its electrophilicity. Simultaneously, the tin center can coordinate the alcohol, bringing the reactants into proximity.

Key Mechanistic Advantages:

-

Neutral pH: Prevents acid-catalyzed degradation of sensitive functional groups (e.g., acetals, silyl ethers).

-

Hydrolytic Stability: The catalyst does not decompose in the presence of the water generated during esterification, unlike Titanium(IV) isopropoxide.

Mechanistic Pathway Diagram

Figure 1: Simplified Lewis acid catalytic cycle of Butyltin hydroxide oxide mediated esterification.

Experimental Protocols

Protocol A: Direct Esterification (Carboxylic Acid + Alcohol)

Application: Synthesis of pharmaceutical intermediates where acid-labile groups are present.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Alcohol (1.1 – 1.5 equiv)

-

Catalyst: this compound (0.1 – 1.0 mol%)

-

Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Methodology:

-

Setup: Equip a multi-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add the carboxylic acid, alcohol, and solvent (concentration ~0.5 – 1.0 M).

-

Catalyst Addition: Add MBTO (0.1 – 1.0 mol%).

-

Note: The catalyst is an insoluble white powder at room temperature. It will typically dissolve or form a homogeneous dispersion as the temperature exceeds 80°C.

-

-

Reaction: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

-

Reaction Endpoint: The reaction is complete when water evolution ceases and TLC/HPLC confirms consumption of the limiting reagent.

-

Typical Duration: 4 – 12 hours depending on steric hindrance.

-

-

Cooling: Cool the reaction mixture to room temperature.

Protocol B: Transesterification

Application: Converting methyl/ethyl esters to higher molecular weight esters.

Reagents:

-

Starting Ester (1.0 equiv)

-

Nucleophilic Alcohol (1.2 – 2.0 equiv)

-

Catalyst: this compound (0.5 – 2.0 mol%)

-

Solvent: None (Neat) or high-boiling solvent (e.g., Toluene)

Methodology:

-

Setup: Use a reactor equipped with a distillation head (short path) to remove the volatile alcohol byproduct (e.g., methanol/ethanol).

-

Reaction: Heat the mixture to 120–150°C (or reflux temperature of the solvent).

-

Equilibrium Shift: Continuously distill off the lower-boiling alcohol to drive the equilibrium forward.

-

Completion: Monitor by GC or NMR.

Purification & Tin Removal (Critical for Pharma)[1]

For industrial polymers, the tin residue is often left in the matrix. However, for pharmaceutical applications, removal is mandatory . Standard aqueous washes are often insufficient due to the lipophilicity of organotin residues.

Method 1: Potassium Fluoride (KF) Precipitation (Recommended)

This method converts soluble organotin species into insoluble polymeric tin fluorides.

-

Dilution: Dilute the crude reaction mixture with Ether or Ethyl Acetate.

-

Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 equiv relative to Tin).

-

Agitation: Stir vigorously for 30–60 minutes at room temperature. A white, polymeric precipitate (

or similar) will form. -

Filtration: Filter the biphasic mixture through a pad of Celite or silica. The tin fluorides are retained in the solid phase.

-

Separation: Separate the organic layer, wash with brine, dry over

, and concentrate.

Method 2: Silica Gel / Potassium Carbonate Chromatography

Effective for removing trace residues during flash chromatography.

-

Stationary Phase Preparation: Mix Silica Gel (90% w/w) with anhydrous Potassium Carbonate (

) powder (10% w/w).[1] -

Loading: Load the crude reaction residue onto the column.

-

Elution: Elute with standard solvent systems (e.g., Hexanes/EtOAc). The basic silica matrix effectively traps the acidic tin species.

Workflow Visualization

Figure 2: Decision tree for organotin removal from pharmaceutical intermediates.

Comparative Analysis

Table 1: MBTO vs. Common Esterification Catalysts

| Parameter | Butyltin Hydroxide Oxide (MBTO) | p-Toluenesulfonic Acid (pTsOH) | Titanium(IV) Isopropoxide |

| Acidity/Nature | Neutral / Lewis Acid | Strong Brønsted Acid | Neutral / Lewis Acid |

| Water Tolerance | High (Hydrolytically Stable) | N/A (Catalyst is soluble) | Low (Hydrolyzes instantly) |

| Substrate Scope | Acid-sensitive substrates (acetals, etc.) | Robust substrates only | Acid-sensitive substrates |

| Reaction Temp | Moderate to High (80–150°C) | Low to Moderate (25–110°C) | Moderate (80–120°C) |

| Corrosivity | Non-corrosive | Corrosive to steel reactors | Non-corrosive |

| Removal | Requires KF or Silica treatment | Aqueous basic wash | Aqueous workup (forms gel) |

Safety and Handling

-

Toxicity: While Monobutyltin species are generally less toxic than Tributyltin (TBT) or Dibutyltin (DBT) analogs, they are still classified as irritants and potential reproductive toxins.

-

PPE: Always wear nitrile gloves, safety goggles, and work within a fume hood.

-

Waste Disposal: All tin-containing waste (including Celite pads and aqueous layers from KF washes) must be segregated into "Heavy Metal" waste streams. Do not dispose of down the drain.

References

-

Mechanism & Structure: Reaction of Butyltin Hydroxide Oxide with p-Toluenesulfonic Acid: Synthesis and Characterization. ResearchGate.[2]

-

Removal Protocols: Removal of Organotin Residues from Stille Reactions.[1] BenchChem Technical Support.[1][2]

-

Catalyst Properties: Monobutyltin Oxide (MBTO) Technical Data. Ataman Chemicals.

-

General Organotin Chemistry: Organotin Chemistry and Applications. Gelest, Inc.[3][4]

-

Comparative Catalysis: Tin-Catalyzed Esterification and Transesterification Reactions: A Review. ResearchGate.[2]

Sources

Application Note: Butyltin Hydroxide Oxide Hydrate in High-Resolution Thin Film Deposition

This guide details the application of Butyltin Hydroxide Oxide Hydrate (BuSnOOH) in advanced thin film deposition, specifically focusing on its role as a model Metal Oxide Resist (MOR) for Extreme Ultraviolet (EUV) lithography.

Executive Summary

This compound (BuSnOOH) serves as a critical precursor in the formation of tin-oxo clusters, specifically the dodecameric "football cage" structures

Mechanism of Action

The transition from a soluble precursor to an insoluble inorganic network drives the lithographic contrast.

-

Deposition: The organotin clusters form a supramolecular assembly via hydrogen bonding (Sn-OH...O-Sn) in the solid state.

-

Exposure (EUV/E-beam): High-energy photons (92 eV) or secondary electrons cause homolytic cleavage of the Sn-C bond (butyl ligand loss).

-

Condensation: The removal of the steric butyl group allows the tin centers to crosslink via dehydration, forming a dense, insoluble Sn-O-Sn (stannic oxide-like) network.

-

Development: Unexposed regions remain organophilic and soluble in organic solvents, while the exposed metal-oxide network remains (Negative Tone).[1]

Mechanistic Pathway Diagram

Figure 1: Chemical transformation pathway of Butyltin Hydroxide Oxide under EUV irradiation.

Safety & Handling (Critical)

-

Toxicity: Organotins are neurotoxic and skin irritants. While butyltins are less toxic than phenyl- or methyltins, strict adherence to safety protocols is mandatory.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

Ventilation: All solution preparation and spin coating must occur within a certified fume hood or a glovebox (N2 atmosphere preferred to control humidity).

-

Waste: Segregate all tin-containing liquid waste into dedicated "Heavy Metal Organic" waste streams.

Experimental Protocol: Thin Film Deposition & Patterning[2][3]

Phase A: Solution Preparation

Objective: Create a defect-free, 20 mg/mL precursor solution.

| Parameter | Specification | Notes |

| Solvent | 2-Heptanone (MAK) or 4-Methyl-2-pentanone (MIBK) | High boiling point ketones ensure smooth films. |

| Concentration | 20 mg/mL (approx. 0.1 M) | Adjust for target thickness (20-40 nm). |

| Filtration | 0.45 μm PTFE Syringe Filter | Crucial: Remove aggregates to prevent streak defects. |

| Shelf Life | < 24 Hours | Hydrolysis continues in solution; prepare fresh. |

Step-by-Step:

-

Weigh 100 mg of this compound into a clean glass vial.

-

Add 5 mL of 2-Heptanone.

-

Vortex or sonicate for 5 minutes until fully dissolved (solution should be clear/colorless).

-

Filter the solution directly into a clean syringe using a 0.45 μm PTFE filter .

Phase B: Substrate Preparation

Objective: Ensure surface hydroxyls are available for adhesion.

-

Substrate: Silicon (100) wafers or Quartz.

-

Cleaning: Sonicate in Acetone (5 min)

Isopropanol (5 min) -

Activation: Expose to

Plasma (Descum) for 60 seconds (Power: 100W).-

Why? Renders the surface hydrophilic (Contact angle < 10°), promoting uniform spreading of the polar organotin solution.

-

Phase C: Spin Coating & Baking (Deposition)

Objective: Deposit a uniform amorphous film (Thickness: ~25 nm).

-

Dispense: Static dispense. Cover the entire wafer surface with the filtered solution.

-

Spin Cycle:

-

Step 1 (Spread): 500 RPM for 5 seconds (Ramp: 100 RPM/s).

-

Step 2 (Cast): 3000 RPM for 30 seconds (Ramp: 1000 RPM/s).

-

-

Post-Application Bake (PAB):

Phase D: Exposure & Development

Objective: Pattern generation via solubility switching.

-

Exposure:

-

Source: EUV Scanner (13.5 nm) or E-beam Lithography (30-80 keV).

-

Dose: Sensitivity is typically 20–80 mJ/cm² (EUV) or 500–2000 μC/cm² (E-beam).

-

-

Post-Exposure Bake (PEB):

-

Condition: 100°C – 150°C for 2 minutes .

-

Criticality: This step drives the condensation of Sn-OH species into the insoluble Sn-O-Sn network. Higher temperatures increase contrast but may induce thermal fogging in unexposed areas.

-

-

Development (Negative Tone):

-

Solvent: 2-Heptanone or PGMEA.[1]

-

Method: Puddle develop for 30 seconds, followed by a spin-dry.

-

Rinse: A brief rinse with the same solvent is recommended to remove partially crosslinked "scum."

-

Workflow Visualization

Figure 2: Operational workflow for BuSnOOH thin film lithography.

Characterization & Validation

To validate the protocol, the following analytical techniques should be employed:

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Disappearance of peaks at 2800-3000 cm⁻¹ (C-H stretch). | Confirms cleavage of the butyl ligand upon exposure. |

| XPS (X-ray Photoelectron Spectroscopy) | Decrease in C/Sn ratio; Shift in O 1s peak. | Verifies conversion from organotin to inorganic tin oxide. |

| Ellipsometry | Thickness measurement. | Film shrinkage (typically 20-30%) is observed in exposed areas due to ligand loss. |

| AFM (Atomic Force Microscopy) | Surface roughness (RMS). | High-quality films should have RMS < 0.5 nm before exposure. |

Troubleshooting Guide

-

Issue: "Scumming" (Residue in unexposed areas)

-

Cause: Incomplete removal of partially hydrolyzed clusters.

-

Fix: Add 10% (v/v) Formic Acid to the developer solvent.[1] The acid helps solubilize the intermediate species.

-

-

Issue: Film Delamination

-

Cause: Poor adhesion to substrate.

-

Fix: Increase O2 plasma treatment time or use an HMDS (Hexamethyldisilazane) prime layer (though HMDS is hydrophobic, so test compatibility).

-

-

Issue: Pattern Collapse

-

Cause: Capillary forces during drying of high-aspect-ratio features.

-

Fix: Reduce film thickness (dilute precursor to 10 mg/mL) or use a supercritical CO2 dryer.

-

References

-

Mechanistic Advantages of Organotin Molecular EUV Photoresists. eScholarship / Lawrence Berkeley National Lab. [Link]

-

A model inorganic photoresist (BuSnOOH Study). Rutgers University / Dept of Chemistry. [Link]

- Organometallic photoresist developer compositions (Patent).

Sources

Application Note: Catalytic Role of Butyltin Hydroxide Oxide Hydrate in Advanced Polyester Resin Synthesis

Executive Summary

Butyltin hydroxide oxide hydrate (C₄H₁₀O₂Sn), commercially recognized under trade names such as FASCAT® 4100 or Monobutyltin Oxide (MBTO), is an amorphous, hydrolytically stable organotin catalyst (). It serves as a cornerstone in the synthesis of high-performance saturated and unsaturated polyester resins, powder coatings, and polymeric plasticizers. Unlike traditional Brønsted acid catalysts, this phase-transfer catalyst solubilizes directly into the carboxylic acid matrix at temperatures exceeding 80°C. This unique property drives esterification and polycondensation reactions at 210°C–240°C with exceptional efficiency, entirely eliminating the need for post-reaction neutralization or filtration ().

Mechanistic Causality: The Organotin Catalytic Cycle

The catalytic supremacy of this compound stems from its behavior as a highly effective Lewis acid. The esterification mechanism proceeds via a specific, causal sequence:

-

Coordination: The electron-deficient tin (Sn) atom coordinates with the carbonyl oxygen of the dicarboxylic acid monomer.

-

Electrophilic Activation: This coordination withdraws electron density from the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The enhanced electrophilicity dramatically lowers the activation energy required for the nucleophilic attack by the hydroxyl oxygen of the diol.

-

Water Elimination: Following the formation of a tetrahedral intermediate, a rapid proton transfer occurs, leading to the elimination of water and the formation of the ester linkage.

Causality in Side-Reaction Mitigation: By relying on Lewis acid coordination rather than extreme thermal forcing or strong Brønsted acidity, this catalyst minimizes undesirable side reactions. Specifically, it prevents the dehydration and oxidative degradation of polyhydric alcohols—a critical advantage when polymerizing sterically hindered or sensitive secondary alcohols (1)[1].

Comparative Efficacy in Biobased Polyester Synthesis

The superiority of this compound is most evident in the synthesis of polyesters utilizing low-reactivity monomers. For instance, in the synthesis of fully biobased polyesters from secondary diols (e.g., poly(isosorbide succinate)), uncatalyzed reactions fail to achieve commercially viable molecular weights. As demonstrated in recent optimizing studies, this compound outperforms both uncatalyzed conditions and alternative titanium-based catalysts, yielding the highest number-average molecular weights (

Table 1: Impact of Catalyst Selection on Poly(isosorbide succinate) Synthesis[2]

| Catalyst System | Loading (mol%) | Esterification Temp (°C) | Polycondensation Temp (°C) | Final | Observation |

| Uncatalyzed | 0.0 | 240 | 220 | 3.7 | Incomplete -COOH conversion; low MW. |

| Titanium(IV) butoxide | 0.05 | 240 | 220 | 33.0 | Deep red coloration; moderate MW. |

| This compound | 0.14 | 240 | 220 | 42.8 | Highest MW; excellent structural integrity. |

Standardized Protocol: High-Molecular-Weight Polyester Synthesis